molecular formula C8H9N3O6S B2753814 2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid CAS No. 848658-84-4

2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid

Cat. No.: B2753814
CAS No.: 848658-84-4
M. Wt: 275.24
InChI Key: CHTSHLFKNXZXLG-UHFFFAOYSA-N
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Description

2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid is a chemical compound with the molecular formula C8H9N3O6S and a molecular weight of 275.24 g/mol . This compound is characterized by the presence of a nitro group, a sulfonamide group, and an amino acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid typically involves the nitration of a precursor compound followed by sulfonation and subsequent amino acid coupling. The reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and nitric acid for nitration .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The specific conditions and reagents used can vary depending on the scale and desired yield .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new antibiotics or anti-inflammatory agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid
  • 2-[(2-Nitro-4-sulfamoylphenyl)amino]butanoic acid
  • 2-[(2-Nitro-4-sulfamoylphenyl)amino]pentanoic acid

Uniqueness

2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfonamide groups allows for diverse chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

2-(2-nitro-4-sulfamoylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O6S/c9-18(16,17)5-1-2-6(10-4-8(12)13)7(3-5)11(14)15/h1-3,10H,4H2,(H,12,13)(H2,9,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTSHLFKNXZXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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